Cas no 2097923-00-5 (3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide)

3-Acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a cyclopropyl-substituted pyridine moiety and an acetyl-functionalized benzene ring. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing enzyme inhibitors or receptor modulators. The presence of the sulfonamide group enhances binding affinity to biological targets, while the acetyl and cyclopropyl substituents contribute to metabolic stability and selectivity. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery. The compound exhibits good synthetic accessibility, facilitating further derivatization for structure-activity relationship studies.
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide structure
2097923-00-5 structure
商品名:3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
CAS番号:2097923-00-5
MF:C17H18N2O3S
メガワット:330.401422977448
CID:5469399

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
    • 3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide
    • インチ: 1S/C17H18N2O3S/c1-12(20)15-3-2-4-16(9-15)23(21,22)19-11-13-5-8-17(18-10-13)14-6-7-14/h2-5,8-10,14,19H,6-7,11H2,1H3
    • InChIKey: BRXCZLVSCGBBHU-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=C(C(C)=O)C=1)(NCC1=CN=C(C=C1)C1CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 330.10381361 g/mol
  • どういたいしつりょう: 330.10381361 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 524
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • ぶんしりょう: 330.4
  • トポロジー分子極性表面積: 84.5

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6573-5593-50mg
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
2097923-00-5
50mg
$160.0 2023-09-07
Life Chemicals
F6573-5593-15mg
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
2097923-00-5
15mg
$89.0 2023-09-07
Life Chemicals
F6573-5593-25mg
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
2097923-00-5
25mg
$109.0 2023-09-07
Life Chemicals
F6573-5593-30mg
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
2097923-00-5
30mg
$119.0 2023-09-07
Life Chemicals
F6573-5593-75mg
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
2097923-00-5
75mg
$208.0 2023-09-07
Life Chemicals
F6573-5593-3mg
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
2097923-00-5
3mg
$63.0 2023-09-07
Life Chemicals
F6573-5593-2μmol
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
2097923-00-5
2μmol
$57.0 2023-09-07
Life Chemicals
F6573-5593-20mg
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
2097923-00-5
20mg
$99.0 2023-09-07
Life Chemicals
F6573-5593-5μmol
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
2097923-00-5
5μmol
$63.0 2023-09-07
Life Chemicals
F6573-5593-20μmol
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
2097923-00-5
20μmol
$79.0 2023-09-07

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide 関連文献

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamideに関する追加情報

3-Acetyl-N-[(6-Cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide (CAS No. 2097923-00-5)

The compound 3-Acetyl-N-[(6-Cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide, identified by the CAS registry number 2097923-00-5, is a complex organic molecule with significant potential in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with an acetyl group at position 3 and a sulfonamide group at position 1. The sulfonamide group is further substituted with a pyridine ring that contains a cyclopropyl group at position 6 and is connected via a methylene bridge to the nitrogen atom of the sulfonamide.

Recent studies have highlighted the importance of sulfonamides in drug design, particularly due to their ability to act as inhibitors of various enzymes and receptors. The presence of the cyclopropyl group in this compound adds an additional layer of complexity, potentially enhancing its pharmacokinetic properties such as bioavailability and stability. This makes it a promising candidate for further research in therapeutic applications, especially in the treatment of diseases where enzyme inhibition plays a critical role.

The synthesis of 3-Acetyl-N-[(6-Cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have explored various synthetic pathways, including nucleophilic aromatic substitution and coupling reactions, to optimize the production of this compound. The use of advanced catalysts and reaction techniques has significantly improved the efficiency of these processes, making large-scale production more feasible.

In terms of biological activity, this compound has shown potential as an inhibitor of certain kinases, which are key players in cellular signaling pathways. Preclinical studies suggest that it may exhibit selective activity against specific targets, reducing off-target effects and improving its therapeutic index. These findings have sparked interest in further investigations into its efficacy in treating conditions such as cancer, inflammation, and neurodegenerative diseases.

The structural features of CAS No. 2097923-00-5 also make it a valuable tool in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property could be harnessed in the development of new materials with applications in catalysis, sensing, and energy storage.

In conclusion, 3-Acetyl-N-[(6-Cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide (CAS No. 2097923-00-5) is a versatile compound with wide-ranging potential across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological studies, positions it as a key molecule for future research and development efforts.

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